molecular formula C18H18Cl2N2O3S B11513537 2,5-dichloro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

2,5-dichloro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B11513537
M. Wt: 413.3 g/mol
InChI Key: VZVXGIOTBFIYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-DICHLORO-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features both indole and benzene sulfonamide moieties. Indole derivatives are known for their diverse biological activities, making this compound of significant interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DICHLORO-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-DICHLORO-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nitration would introduce a nitro group onto the benzene ring, while nucleophilic substitution could replace the chlorine atoms with other functional groups .

Mechanism of Action

The mechanism of action of 2,5-DICHLORO-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C18H18Cl2N2O3S

Molecular Weight

413.3 g/mol

IUPAC Name

2,5-dichloro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C18H18Cl2N2O3S/c1-11-14(15-10-13(25-2)4-6-17(15)22-11)7-8-21-26(23,24)18-9-12(19)3-5-16(18)20/h3-6,9-10,21-22H,7-8H2,1-2H3

InChI Key

VZVXGIOTBFIYMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.